molecular formula C25H22BrN5O12 B13375088 3,5-bis(acetyloxy)-2-{5-bromo-6-nitro-3-[(4-nitrophenyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}tetrahydro-2H-pyran-4-yl acetate

3,5-bis(acetyloxy)-2-{5-bromo-6-nitro-3-[(4-nitrophenyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}tetrahydro-2H-pyran-4-yl acetate

Cat. No.: B13375088
M. Wt: 664.4 g/mol
InChI Key: XENHEKAJFUNJBR-FDHFVPJWSA-N
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Description

3,5-bis(acetyloxy)-2-{5-bromo-6-nitro-3-[(4-nitrophenyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}tetrahydro-2H-pyran-4-yl acetate is a complex organic compound that features a variety of functional groups, including indole, nitro, and hydrazone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(acetyloxy)-2-{5-bromo-6-nitro-3-[(4-nitrophenyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}tetrahydro-2H-pyran-4-yl acetate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Introduction of the Nitro and Bromo Groups: Nitration and bromination reactions are carried out on the indole core to introduce the nitro and bromo substituents.

    Hydrazone Formation: The nitro-substituted indole is then reacted with 4-nitrophenylhydrazine to form the hydrazone derivative.

    Acetylation: The final step involves acetylation of the hydroxyl groups using acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and hydrazone moieties.

    Reduction: Reduction of the nitro groups to amines is possible using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The bromo group can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

3,5-bis(acetyloxy)-2-{5-bromo-6-nitro-3-[(4-nitrophenyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}tetrahydro-2H-pyran-4-yl acetate has several applications in scientific research:

    Medicinal Chemistry: Potential use as a scaffold for developing new drugs with antiviral, anticancer, and antimicrobial activities.

    Materials Science: Utilized in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various biological targets, while the nitro and hydrazone groups can participate in redox reactions, influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indomethacin and tryptophan share the indole core.

    Hydrazone Derivatives: Compounds like phenylhydrazone and semicarbazone derivatives.

Uniqueness

The uniqueness of 3,5-bis(acetyloxy)-2-{5-bromo-6-nitro-3-[(4-nitrophenyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}tetrahydro-2H-pyran-4-yl acetate lies in its combination of functional groups, which confer a diverse range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C25H22BrN5O12

Molecular Weight

664.4 g/mol

IUPAC Name

[(3S,4S,5R,6R)-4,5-diacetyloxy-6-[5-bromo-2-hydroxy-6-nitro-3-[(4-nitrophenyl)diazenyl]indol-1-yl]oxan-3-yl] acetate

InChI

InChI=1S/C25H22BrN5O12/c1-11(32)41-20-10-40-25(23(43-13(3)34)22(20)42-12(2)33)29-18-9-19(31(38)39)17(26)8-16(18)21(24(29)35)28-27-14-4-6-15(7-5-14)30(36)37/h4-9,20,22-23,25,35H,10H2,1-3H3/t20-,22-,23+,25+/m0/s1

InChI Key

XENHEKAJFUNJBR-FDHFVPJWSA-N

Isomeric SMILES

CC(=O)O[C@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)N2C3=CC(=C(C=C3C(=C2O)N=NC4=CC=C(C=C4)[N+](=O)[O-])Br)[N+](=O)[O-]

Canonical SMILES

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)N2C3=CC(=C(C=C3C(=C2O)N=NC4=CC=C(C=C4)[N+](=O)[O-])Br)[N+](=O)[O-]

Origin of Product

United States

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